REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[C:5](Cl)=[N:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[CH3:2].[I:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[CH2:30][CH2:29][CH:28]=[C:27](N3CCOCC3)[C:26]2=[O:37])=[CH:21][CH:20]=1.C(N(CC)CC)C.Cl>CCOC(C)=O.O>[CH2:1]([O:3][C:4]([C:5]1[C:28]2[CH2:29][CH2:30][N:25]([C:22]3[CH:23]=[CH:24][C:19]([I:18])=[CH:20][CH:21]=3)[C:26](=[O:37])[C:27]=2[N:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:6]=1)=[O:17])[CH3:2]
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Name
|
chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)N1C(C(=CCC1)N1CCOCC1)=O
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
488 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 5–20° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
before being warmed up
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to 5–10° C.
|
Type
|
STIRRING
|
Details
|
before being stirred at 5–20° C. for an additional 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL) and 50% of isopropyl acetate/hexane (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40–45° C. for 12 h
|
Duration
|
12 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C=2C(N(CCC21)C2=CC=C(C=C2)I)=O)C2=CC=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |